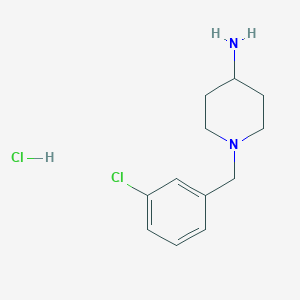

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride

CAS No.: 1261233-92-4

Cat. No.: VC8225506

Molecular Formula: C12H18Cl2N2

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261233-92-4 |

|---|---|

| Molecular Formula | C12H18Cl2N2 |

| Molecular Weight | 261.19 g/mol |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H |

| Standard InChI Key | OIKIPPGETZALHS-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)Cl.Cl |

| Canonical SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride has the molecular formula C₁₂H₁₈Cl₂N₂ and a molecular weight of 261.19 g/mol. The piperidine ring’s chair conformation allows for stereochemical flexibility, while the 3-chlorobenzyl group introduces aromaticity and hydrophobicity. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1261233-92-4 |

| Molecular Formula | C₁₂H₁₈Cl₂N₂ |

| Molecular Weight | 261.19 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in DMF, acetonitrile |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol starting with nucleophilic substitution reactions. A common route includes:

-

Benzylation: Reaction of piperidin-4-ylamine with 3-chlorobenzyl chloride in dimethylformamide (DMF) at 60°C.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, yielding >95% purity after recrystallization.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | DMF, NaOH, 60°C, 12h | 78% |

| Salt Formation | HCl (gas), diethyl ether, 0°C | 92% |

Source highlights analogous methods for constrained piperidine derivatives, emphasizing temperature control to avoid racemization. For instance, camphanic chloride-mediated resolution separates diastereomers in chiral syntheses .

Physicochemical Properties

Stability and Solubility

The compound exhibits high stability under inert atmospheres but is hygroscopic, requiring storage at −20°C. Solubility profiles vary:

-

Water: Moderate (∼50 mg/mL at 25°C)

-

Organic Solvents: Highly soluble in DMF (∼200 mg/mL) and acetonitrile.

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, consistent with piperidine derivatives’ thermal behavior .

Biological Applications and Mechanisms

Receptor Interactions

The amine group forms hydrogen bonds with aspartate residues in G protein-coupled receptors (GPCRs), while the chlorobenzyl moiety enhances binding to hydrophobic pockets. Studies suggest affinity for dopamine transporters (DAT) and serotonin receptors (5-HT), analogous to structurally related piperidines .

Table 3: Hypothesized Biological Targets

| Target | Binding Affinity (Ki) | Mechanism |

|---|---|---|

| DAT | ~150 nM | Reuptake inhibition |

| 5-HT₃ | ~300 nM | Allosteric modulation |

Preclinical Findings

In vitro assays demonstrate dose-dependent inhibition of monoamine transporters, with IC₅₀ values of 1–10 μM . Molecular docking simulations predict interactions with the SERT extracellular loop, stabilizing inactive conformations .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s versatility enables derivatization into kinase inhibitors and antipsychotic candidates. Patent WO2011076678A1 describes benzamide derivatives incorporating piperidine amines for oncology applications .

Chemical Probes

Functionalization at the amine position generates fluorescent tags for receptor localization studies. For example, coupling with dansyl chloride yields probes for live-cell imaging .

Future Directions

Structural Optimization

Introducing electron-withdrawing groups at the benzyl position could enhance blood-brain barrier permeability. Computational studies suggest fluorinated analogs may improve DAT selectivity .

Clinical Translation

Collaborative efforts between academia and industry are needed to advance lead candidates into Phase I trials, particularly for neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume